(E)-3-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-13-2-4-14(5-3-13)8-11-25(22,23)18-9-6-15(7-10-18)19-16(20)12-24-17(19)21/h2-5,8,11,15H,6-7,9-10,12H2,1H3/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCDTAUVXKRYPX-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC(CC2)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the thiazolidine-2,4-dione core: This can be achieved by the reaction of a suitable thioamide with a haloketone under basic conditions.
Introduction of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions.
Attachment of the styryl sulfonyl group: This step might involve the reaction of a piperidine derivative with a styryl sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound features a thiazolidine ring, a sulfonyl group, and a piperidine moiety, which contribute to its diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development.
Pharmacological Applications
-
Antidiabetic Activity
- Recent studies have identified derivatives of thiazolidine-2,4-dione as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in insulin signaling pathways. Compounds with similar structures have demonstrated significant antidiabetic properties through the modulation of glucose metabolism and insulin sensitivity .
-
Antimicrobial Properties
- The sulfonyl group in the compound enhances its reactivity and interaction with microbial targets. Research indicates that compounds containing similar structural motifs exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
-
CNS Activity
- The piperidine moiety is known for its central nervous system (CNS) activity. Compounds incorporating piperidine have been explored for their potential as anxiolytics and antidepressants. The unique structure of this compound may offer enhanced selectivity for CNS targets compared to traditional piperidine derivatives.
Case Study 1: PTP1B Inhibition
A study conducted on thiazolidine-2,4-dione derivatives demonstrated that modifications to the sulfonyl group significantly increased PTP1B inhibition. This was evidenced by in vitro assays showing enhanced glucose uptake in insulin-resistant cells when treated with these derivatives, indicating their potential as antidiabetic agents .
Case Study 2: Antimicrobial Activity Evaluation
Another investigation focused on analogs of thiazolidine-2,4-dione with varying substituents on the piperidine ring. These compounds were screened against a panel of bacterial strains, revealing that certain modifications led to improved antimicrobial efficacy. The study highlighted the importance of structural diversity in optimizing biological activity.
Mechanism of Action
The mechanism of action of (E)-3-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinedione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a role in regulating glucose and lipid metabolism. The piperidine and styryl sulfonyl groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Differences :
- 4a/4b : Piperidinylmethyl + heterocyclic moiety → Moderate COX-2 activity.
- Target: Sulfonyl piperidine + styryl → Potential for enhanced selectivity/stability.
2.2. Anticancer Agents
(Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione () inhibits melanoma cells via ERK pathway modulation. Its Z-configuration and aminoethyl side chain are critical for selectivity. The target compound’s E-configuration and bulky sulfonyl-piperidine group may favor alternative targets (e.g., PI3K/Akt) or reduce off-target effects.
Activity Insights :
- Z-configuration analogs: High ERK selectivity (IC₅₀ ~1 µM for melanoma).
- Target (E-configuration): Potential for distinct kinase inhibition profiles.
2.3. Pan-Pim Kinase Inhibitors
Yakult Honsha’s compounds (), such as YPC-21440, incorporate imidazo[1,2-b]pyridazine moieties linked to TZD. These exhibit nanomolar IC₅₀ values against Pim kinases. The target compound’s 4-methylstyryl group may reduce kinase promiscuity compared to these bulkier heterocycles.
Structural Comparison :
- YPC-21440 : Imidazo-pyridazine → Broad kinase inhibition.
- Target: Styryl sulfonyl → Potential for narrower kinase specificity.
2.4. Antimicrobial Agents
Compounds 56–58 () with tetrazolyl biphenyl groups showed potent antimicrobial activity (MIC ~2 µg/mL). The target compound lacks tetrazole rings but may leverage its sulfonyl group for membrane disruption or enzyme inhibition (e.g., bacterial sulfotransferases).
Key Feature :
- 56–58 : Tetrazole + halogen → Strong antimicrobial activity.
- Target : Sulfonyl piperidine → Possible alternate mechanisms.
2.5. Aldose Reductase Inhibitors
Benzylidene-TZD hybrids () inhibit aldose reductase (IC₅₀ ~0.8 µM). The target’s styryl sulfonyl group could modulate hydrogen bonding with the enzyme’s active site, though steric bulk may reduce efficacy compared to simpler benzylidene analogs.
Data Table: Structural and Functional Comparison
Biological Activity
(E)-3-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolidine-2,4-dione core, which is known for its involvement in various pharmacological activities. The addition of a piperidine ring and a sulfonyl group enhances its chemical diversity and potential biological interactions.
Thiazolidinedione derivatives, including this compound, have been reported to exhibit several mechanisms of action:
- Inhibition of Enzymes : Thiazolidinediones can inhibit key enzymes such as aldose reductase and lipoxygenases, which are involved in inflammatory processes and metabolic pathways .
- Antioxidant Activity : These compounds often demonstrate antioxidant properties, contributing to their protective effects against oxidative stress .
- Anticancer Activity : Some thiazolidinedione derivatives have shown potential as inhibitors of human topoisomerases, which play a crucial role in DNA replication and repair .
Antidiabetic Effects
Thiazolidinediones are widely recognized for their antidiabetic properties. They act primarily as agonists for peroxisome proliferator-activated receptor gamma (PPAR-γ), which regulates glucose metabolism and insulin sensitivity. Research indicates that derivatives similar to this compound can lower blood glucose levels effectively .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolidinedione derivatives. For instance, certain compounds have been shown to induce apoptosis in cancer cell lines such as MCF-7 by activating intrinsic apoptotic pathways. This suggests that this compound may also possess similar properties .
Anti-inflammatory Effects
The compound's ability to inhibit lipoxygenase activity suggests it could play a role in reducing inflammation. Inhibiting lipoxygenases can decrease the production of inflammatory mediators, thus potentially alleviating conditions associated with chronic inflammation .
Case Studies
- Antidiabetic Activity : A study evaluated various thiazolidinedione derivatives for their antidiabetic effects using an alloxan-induced model. Compounds with structural similarities to this compound exhibited significant reductions in blood glucose levels compared to standard drugs like pioglitazone .
- Inhibition of Topoisomerases : Another investigation focused on the anticancer activity of thiazolidinediones. The study found that certain derivatives inhibited both hTopo I and II activities, leading to increased cancer cell death through apoptosis mechanisms .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiazolidine core with piperidine and sulfonyl groups | Antidiabetic, anticancer, anti-inflammatory |
| Pioglitazone | Thiazolidinedione structure | Antidiabetic |
| 5-(3,4-dimethoxy)benzylidine-2,4-thiazolidinedione | Thiazolidinedione with methoxy groups | Antidiabetic |
Q & A
Q. What are the optimized synthetic routes for (E)-3-(1-((4-methylstyryl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione?
- Methodological Answer : The synthesis of thiazolidine-2,4-dione derivatives typically involves multi-step protocols. For example:
- Core Thiazolidine-2,4-dione Formation : React thiazolidine-2,4-dione with a benzyl halide under basic conditions (e.g., NaH in anhydrous DMF) to introduce substituents at the 3-position .
- Sulfonylation of Piperidine : Sulfonyl groups can be introduced to piperidine via reaction with sulfonyl chlorides in dichloromethane (DCM) under basic conditions (e.g., NaOH) .
- Styryl Group Incorporation : A Wittig or Horner-Wadsworth-Emmons reaction may be used to attach the 4-methylstyryl moiety to the sulfonylated piperidine intermediate, ensuring stereochemical control of the (E)-configuration .
- Purification : Column chromatography (e.g., silica gel, hexane/ethyl acetate gradients) and recrystallization are critical for isolating high-purity intermediates and final products .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Comprehensive characterization includes:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry. For example, the (E)-styryl configuration is validated by coupling constants (J = 12–16 Hz for trans protons) .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight and validates synthetic success .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretching at ~1350–1150 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme Inhibition : Test against glutaminase isoforms (GLS1/KGA, GLS2) using fluorescence-based assays, as thiazolidine-2,4-diones are known glutaminase inhibitors .
- Antiproliferative Activity : Screen in cancer cell lines (e.g., melanoma, pancreatic) via MTT assays. For example, analogs with styryl groups show selective cytotoxicity in melanoma cells with active ERK signaling .
- Cellular Uptake : Use LC-MS to quantify intracellular concentrations, ensuring the compound penetrates membranes .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide optimization of this compound?
- Methodological Answer : SAR studies on related thiazolidine-2,4-diones reveal:
- Piperidine Sulfonyl Group : Enhances solubility and target binding. Modifying the sulfonyl substituent (e.g., 4-methoxy vs. 4-methylphenyl) alters enzyme selectivity (e.g., GLS1 vs. GLS2 inhibition) .
- Styryl Group : The (E)-configuration and electron-donating groups (e.g., 4-methyl) improve bioactivity. For example, 4-methylstyryl analogs in insecticides show higher potency due to hydrophobic interactions .
- Thiazolidine-2,4-dione Core : Substitutions at the 5-position (e.g., benzylidene groups) modulate conformational flexibility and target engagement .
Q. What strategies address contradictory data in cellular vs. in vivo efficacy studies?
- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) limitations. Mitigate via:
- PK Profiling : Measure plasma exposure and half-life in rodents. Thiazolidine-2,4-diones with piperidine sulfonyl groups often exhibit improved bioavailability .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance absorption .
- Tumor Microenvironment Analysis : Use PDX (patient-derived xenograft) models to validate target engagement in vivo .
Q. How can this compound overcome drug resistance in cancer models?
- Methodological Answer : Resistance mechanisms (e.g., ERK pathway reactivation) are tackled by:
- Combination Therapy : Pair with MEK inhibitors to suppress compensatory signaling .
- Epigenetic Modulation : Thiazolidine-2,4-dione derivatives degrade transcription factors like Sp1, sensitizing resistant cells .
- Resistance Mutagenesis Screens : Identify mutations in target enzymes (e.g., GLS1) and redesign analogs to maintain binding .
Q. What in vivo models validate therapeutic potential?
- Methodological Answer :
- Xenograft Models : Implant human cancer cells (e.g., pancreatic AsPC-1) into immunodeficient mice. Monitor tumor volume and biomarkers (e.g., glutamate levels) after oral dosing .
- Toxicology Studies : Assess liver/kidney function (ALT, AST, BUN) and body weight to establish safety margins .
- Pharmacodynamic Markers : Quantify target inhibition via Western blot (e.g., reduced glutaminase expression) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
